2-[2-Methoxy-4-(5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl)phenoxy]acetamide
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Overview
Description
2-(2-METHOXY-4-{5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL}PHENOXY)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a methoxy group, a thieno[3,2-b]pyridine moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHOXY-4-{5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL}PHENOXY)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a pyridine derivative.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using reagents like methyl iodide in the presence of a base.
Coupling with Phenoxyacetic Acid: The phenoxyacetic acid moiety can be coupled to the thieno[3,2-b]pyridine core through an esterification reaction.
Formation of the Acetamide Group: The final step involves the conversion of the ester to an amide using reagents such as ammonia or an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-METHOXY-4-{5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL}PHENOXY)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
2-(2-METHOXY-4-{5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL}PHENOXY)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action of 2-(2-METHOXY-4-{5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL}PHENOXY)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-METHOXY-4-{5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL}PHENOXY)ACETIC ACID
- 2-(2-METHOXY-4-{5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL}PHENOXY)ETHANAMIDE
Uniqueness
2-(2-METHOXY-4-{5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-7-YL}PHENOXY)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C16H16N2O4S |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-[2-methoxy-4-(5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridin-7-yl)phenoxy]acetamide |
InChI |
InChI=1S/C16H16N2O4S/c1-21-13-6-9(2-3-12(13)22-8-14(17)19)10-7-15(20)18-11-4-5-23-16(10)11/h2-6,10H,7-8H2,1H3,(H2,17,19)(H,18,20) |
InChI Key |
VVHGEIZRWGKSHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)NC3=C2SC=C3)OCC(=O)N |
Origin of Product |
United States |
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